N-Hydroxy-2-methoxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Hydroxy-2-methoxyacetimidamide” is an organic compound that has attracted considerable attention due to its remarkable physicochemical and biological properties. It has a CAS Number of 95298-88-7 and a molecular weight of 104.11 . The IUPAC name for this compound is (E)-1-(hydroxyamino)-2-methoxyethenylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3H8N2O2/c1-7-2-3(4)5-6/h2,5-6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 104.11 . It should be stored at a temperature between 28 C .Scientific Research Applications
Antitumorigenic and Anticancer Effects
Studies on compounds like 2-methoxyestradiol have demonstrated significant antitumorigenic and anticancer effects, highlighting their potential in cancer prevention and treatment. For instance, 2-methoxyestradiol, an estrogen metabolite, has shown antiangiogenic and antitumorigenic properties in vitro and in vivo, suggesting a protective effect against estrogen-induced cancers in target organs (Zhu & Conney, 1998). Similarly, research on paeonol derivatives, which include hydroxy and methoxy groups, has demonstrated a range of pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant effects, indicating their wide applicability in medicinal chemistry (Wang et al., 2020).
Photosensitizing Agent for Skin Disorders
Bergapten, a 5-methoxypsoralen, is used in treating skin disorders like psoriasis and vitiligo. Clinical trials have shown that the administration of bergapten, combined with UV irradiation, induces significant lesion clearance rates. Its bioavailability and lower side effects compared to its isomer make it an appealing choice for therapeutic applications in skin disorders (Quetglas-Llabrés et al., 2022).
Drug Delivery Systems
Advancements in drug delivery systems, such as microparticulate and nanoparticulate systems for metformin hydrochloride, demonstrate the role of chemical engineering in improving the bioavailability and efficacy of pharmaceutical compounds. These systems can potentially reduce dosing frequency and side effects, highlighting the importance of molecular modification and delivery methods in medicinal applications (Çetin & Sahin, 2016).
Biomedical Applications
Compounds with hydroxy and methoxy groups, such as hydroxyapatite, are extensively used in biomedical applications, including bone tissue regeneration and as drug carriers. Their bioactive and biocompatible properties make them suitable for a variety of medical applications, from implants to drug delivery systems (Haider et al., 2017).
Properties
{ "Design of the Synthesis Pathway": "The synthesis of N-Hydroxy-2-methoxyacetimidamide can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2-methoxyacetamide", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-methoxyacetamide in ethanol and add hydroxylamine hydrochloride. Heat the mixture to reflux for 2 hours.", "Step 2: Add sodium hydroxide to the reaction mixture and stir for 30 minutes.", "Step 3: Add acetic anhydride dropwise to the reaction mixture and stir for 1 hour.", "Step 4: Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Step 5: Filter the reaction mixture and wash the solid with ethanol.", "Step 6: Recrystallize the solid from ethanol to obtain N-Hydroxy-2-methoxyacetimidamide as a white solid." ] } | |
CAS No. |
936112-78-6 |
Molecular Formula |
C3H8N2O2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
N'-hydroxy-2-methoxyethanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
InChI Key |
UNKQCVYVFHGUTQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC/C(=N\O)/N |
SMILES |
COCC(=NO)N |
Canonical SMILES |
COCC(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.